

Terbium-161: A New Paradigm in Theranostic Radiopharmaceutical Development

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Compound of Interest

Compound Name: *Terbium-161*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The landscape of targeted radionuclide therapy is undergoing a significant evolution, with **Terbium-161** (^{161}Tb) emerging as a highly promising theranostic agent. Possessing a unique decay profile that includes β^- particles, γ -radiation suitable for SPECT imaging, and a significant cascade of low-energy conversion and Auger electrons, ^{161}Tb offers a distinct therapeutic advantage over current standards like Lutetium-177 (^{177}Lu).^{[1][2][3]} The emission of these short-range, high-energy electrons results in highly localized energy deposition, making ^{161}Tb exceptionally effective against single cancer cells and micrometastases—a critical factor in preventing disease relapse.^{[4][5][6]} Preclinical and emerging clinical data, particularly from studies targeting prostate-specific membrane antigen (PSMA) and somatostatin receptors (SSTRs), consistently demonstrate superior anti-tumor efficacy and a favorable safety profile, positioning ^{161}Tb as a next-generation radionuclide poised to redefine cancer treatment.^{[7][8][9]}

Core Properties of Terbium-161: A Comparative Overview

Terbium-161's potential as a premier theranostic radionuclide is rooted in its fundamental physical and nuclear properties, which offer both therapeutic and diagnostic capabilities. Its characteristics are often compared with Lutetium-177, the current workhorse in targeted radionuclide therapy.^[4]

Physical and Decay Characteristics

^{161}Tb has a half-life of approximately 6.95 days, which is comparable to that of ^{177}Lu , allowing for similar logistical and clinical workflows.[7][10][11] It decays via β^- emission to stable Dysprosium-161 (^{161}Dy).[11] What truly distinguishes ^{161}Tb is its complex emission spectrum. In addition to the therapeutic β^- particles, it emits gamma photons that are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, enabling patient-specific dosimetry and treatment monitoring.[11][12][13]

The most significant advantage of ^{161}Tb lies in the co-emission of a substantial number of low-energy conversion and Auger electrons.[3][4][8] These electrons have a very short range (from nanometers to micrometers), depositing a high amount of energy in a highly localized volume.[4][14] This characteristic is particularly advantageous for eradicating microscopic tumor cell clusters and single circulating tumor cells, which are often missed by the longer-range beta particles of ^{177}Lu . [5][6] Dosimetric calculations have shown that this localized energy deposition can be more than double that of ^{177}Lu at short distances.[10]

Quantitative Data Summary

The following tables provide a structured comparison of the key quantitative properties of **Terbium-161** and **Lutetium-177**.

Physical Property	Terbium-161 (^{161}Tb)	Lutetium-177 (^{177}Lu)	Reference(s)
Half-life ($T_{1/2}$)	6.953 days	6.65 days	[10][11]
Decay Mode	100% β^-	100% β^-	[10][12]
Average β^- Energy ($E_{\beta,av}$)	154 keV	134 keV	[1][2][12]

Table 1: Comparison of Physical Properties.

Emission Type	Terbium-161 (¹⁶¹ Tb)	Lutetium-177 (¹⁷⁷ Lu)	Reference(s)
Therapeutic Emissions			
β ⁻ Particles	Yes	Yes	[7]
Conversion Electrons (CE)	Abundant	Low	[4][7][8]
Auger Electrons (AE)	Abundant	Low	[4][7][8]
Total Electrons per Decay (>3 keV)	~2.27	~1.11 (at 1.0 keV)	[1][10][11]
Diagnostic Emissions (SPECT)			
Principal γ-ray Energy (Intensity)	48.9 keV (17.0%)74.6 keV (10.3%)	113 keV (6.17%)208 keV (10.36%)	[2][10]

Table 2: Comparison of Particle and Photon Emissions.

Dosimetry & Efficacy Data	Terbium-161 (¹⁶¹ Tb)	Lutetium-177 (¹⁷⁷ Lu)	Reference(s)
Absorbed Energy per Decay	~35-40% more than ¹⁷⁷ Lu	Baseline	[5]
Cellular Absorbed Dose	~3-fold higher than ¹⁷⁷ Lu	Baseline	[1]
Tumor Absorbed Dose ([¹⁶¹ Tb]Tb-ART-101 vs [¹⁷⁷ Lu]Lu-PSMA-617)	1.7 ± 0.3 Gy/MBq	0.6 ± 0.1 Gy/MBq	[15]
IC ₅₀ (cm09 conjugate)	4.5-fold lower (KB cells)1.7-fold lower (IGROV-1 cells)	Baseline	[16]

Table 3: Comparative Dosimetry and Preclinical Efficacy Data.

Production and Radiochemistry

Reliable, high-purity production is paramount for the clinical translation of any radionuclide.

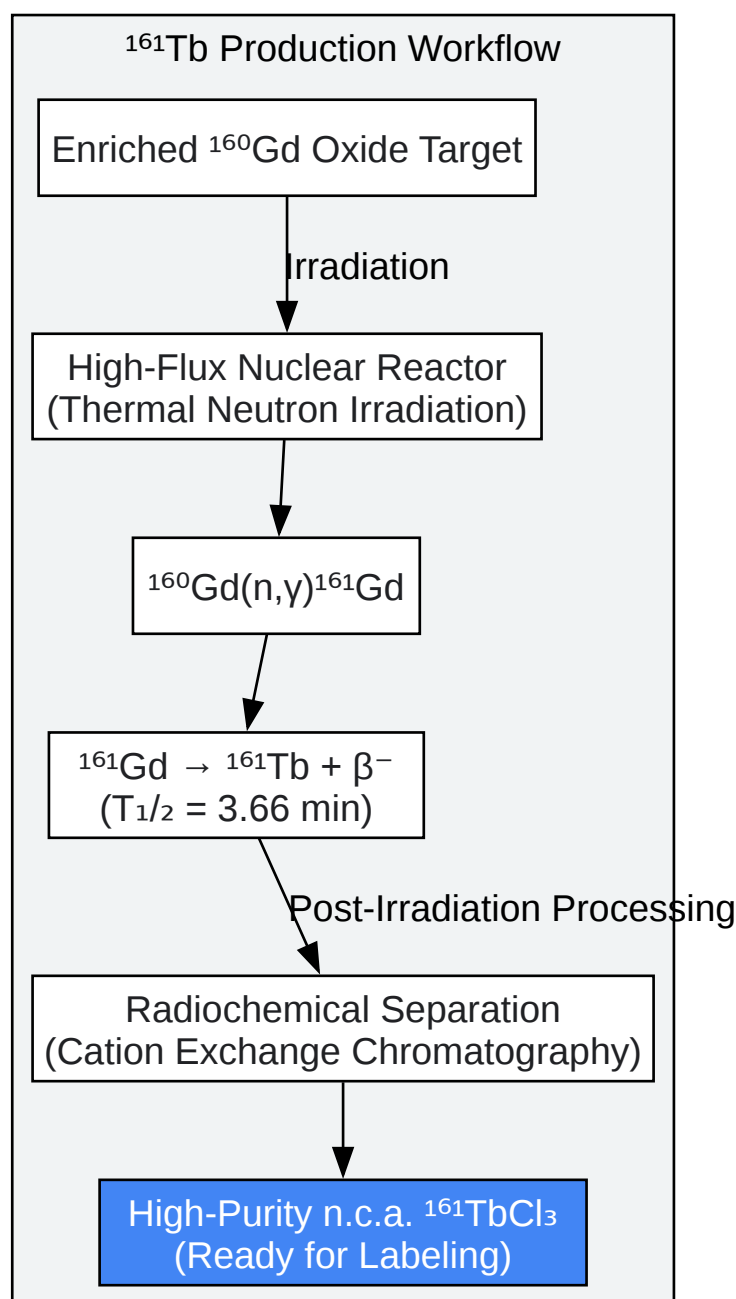
^{161}Tb is produced efficiently in nuclear reactors, and its chemistry as a lanthanide allows for straightforward integration into established radiopharmaceutical workflows.

Radionuclide Production Workflow

The primary and most efficient method for producing no-carrier-added (n.c.a.) ^{161}Tb is through the neutron irradiation of enriched Gadolinium-160 (^{160}Gd) targets in a high-flux nuclear reactor.

[10][11][17] The process involves the following key steps:

- **Neutron Capture:** An enriched ^{160}Gd target captures a thermal neutron to become unstable Gadolinium-161 (^{161}Gd). [11][17]
- **Beta Decay:** The short-lived ^{161}Gd ($T_{1/2} = 3.66$ min) rapidly undergoes β^- decay to form ^{161}Tb . [10]
- **Radiochemical Separation:** Following irradiation, ^{161}Tb must be chemically separated from the unreacted ^{160}Gd target material. [10][17] This is typically achieved using cation exchange and extraction chromatography, yielding high-purity, n.c.a. $^{161}\text{TbCl}_3$ in a dilute HCl solution, ready for radiolabeling. [10]



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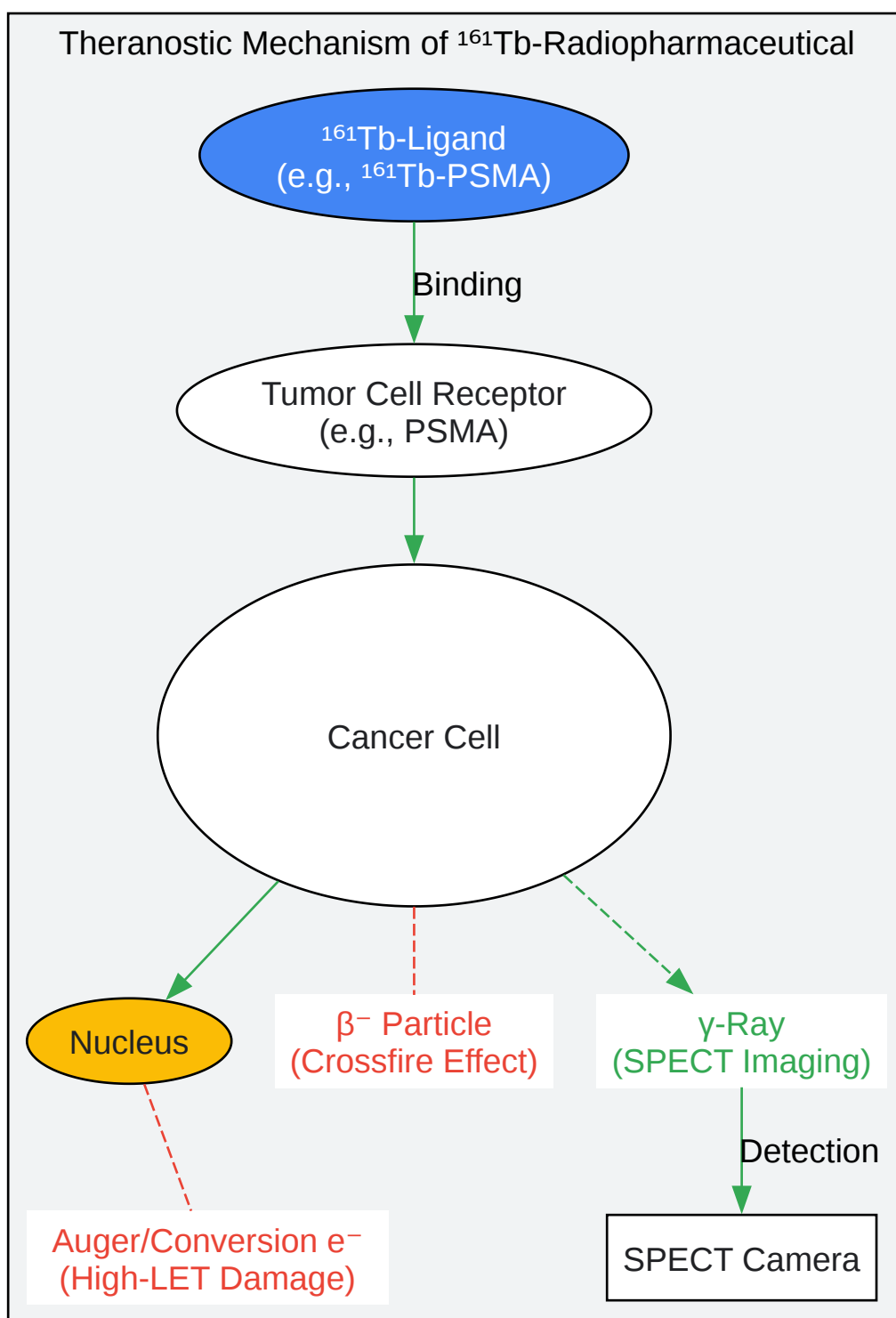
¹⁶¹Tb Production Workflow Diagram.

Mechanism of Action and Theranostic Principle

The theranostic potential of ¹⁶¹Tb is realized by conjugating it to a targeting molecule (e.g., a peptide or small molecule) that specifically binds to receptors overexpressed on cancer cells, such as PSMA on prostate cancer cells or SSTR2 on neuroendocrine tumor cells.[7][8]

Targeted Delivery and Cellular Effects

- **Binding:** The ^{161}Tb -radiopharmaceutical is administered systemically and binds to the target receptor on the cancer cell surface.[\[8\]](#)
- **Internalization:** For many targeting agents, the receptor-ligand complex is internalized into the cell, bringing the ^{161}Tb radionuclide in close proximity to the cell nucleus.
- **Radiation Emission & Damage:** Once localized at the tumor site, ^{161}Tb decays, emitting its unique combination of radiation:
 - **β^- Particles:** These electrons travel up to a few millimeters in tissue, delivering cytotoxic radiation to the target cell and adjacent tumor cells (a "crossfire" effect), which is effective for treating larger tumor masses.[\[5\]](#)[\[18\]](#)
 - **Auger/Conversion Electrons:** These low-energy electrons travel only nanometers to micrometers.[\[14\]](#) Their high linear energy transfer (LET) deposits a dense field of radiation in a very small volume, causing complex and difficult-to-repair DNA double-strand breaks, leading to potent cell killing. This is especially effective for single cells and micrometastases.[\[6\]](#)[\[19\]](#)
 - **γ -Rays:** Concurrently emitted gamma rays exit the body and are detected by a SPECT camera, allowing for visualization of the radiopharmaceutical's biodistribution and calculation of absorbed radiation doses in tumors and healthy organs.[\[11\]](#)[\[12\]](#)



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Mechanism of ^{161}Tb -based theranostics.

Experimental Protocols for Preclinical Evaluation

The preclinical assessment of a novel ^{161}Tb -based radiopharmaceutical follows a standardized yet rigorous pathway to establish its safety, stability, and efficacy. The similar chemistry between terbium and lutetium allows for the adaptation of well-established protocols.[\[3\]](#)

Protocol: Radiolabeling of a DOTA-conjugated Peptide with ^{161}Tb

This protocol describes a general method for labeling a DOTA-conjugated targeting molecule (e.g., PSMA-617, DOTATATE) with ^{161}Tb .

Materials:

- No-carrier-added (n.c.a.) ^{161}Tb in 0.05 M HCl.
- DOTA-conjugated peptide (1 mg/mL stock in ultrapure water).
- Sodium acetate buffer (0.1 M, pH 4.7).
- Gentisic acid solution (50 mg/mL, as a radioprotectant).
- Saline solution (0.9% NaCl).
- PD-10 or equivalent size-exclusion chromatography column for purification.
- Radio-TLC system for quality control.

Methodology:

- In a sterile reaction vial, combine 5-10 μL of the peptide stock solution with 100 μL of sodium acetate buffer.
- Add 5 μL of gentisic acid solution to prevent radiolysis.
- Add the required activity of ^{161}Tb (e.g., 50-100 MBq) to the vial.
- Incubate the reaction mixture at 40-95°C for 15-30 minutes. (Note: Optimal temperature and time depend on the specific peptide).[\[20\]](#)

- After incubation, perform quality control using radio-TLC to determine the radiochemical yield. A yield >98% is typically desired.[\[8\]](#)
- If necessary, purify the product using a size-exclusion column pre-conditioned with saline to remove any unbound ^{161}Tb .
- The final product is sterile-filtered and diluted in saline for in vitro or in vivo use.

Protocol: In Vitro Cell Viability Assay

This assay compares the cytotoxic effects of ^{161}Tb Tb-ligand with its ^{177}Lu Lu-ligand counterpart on receptor-positive cancer cells.

Materials:

- Receptor-positive cancer cell line (e.g., PC-3 PIP for PSMA, AR42J for SSTR).[\[21\]](#)[\[22\]](#)
- Receptor-negative control cell line (e.g., PC-3 flu).[\[21\]](#)
- Complete cell culture medium.
- 96-well cell culture plates.
- ^{161}Tb Tb-ligand and ^{177}Lu Lu-ligand.
- Cell viability reagent (e.g., CellTiter-Glo®).
- Luminometer.

Methodology:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Prepare serial dilutions of ^{161}Tb Tb-ligand and ^{177}Lu Lu-ligand in culture medium, ranging from ~0.01 MBq/mL to 10 MBq/mL.
- Replace the medium in the wells with the medium containing the radiopharmaceuticals. Include untreated cells as a control.

- Incubate the plates for 48-96 hours.
- At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
- Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC₅₀ (the concentration of radioactivity required to inhibit cell growth by 50%).[\[9\]](#)[\[16\]](#)

Protocol: In Vivo Biodistribution Study

This study evaluates the uptake and clearance of the ¹⁶¹Tb-radiopharmaceutical in tumor-bearing mice.

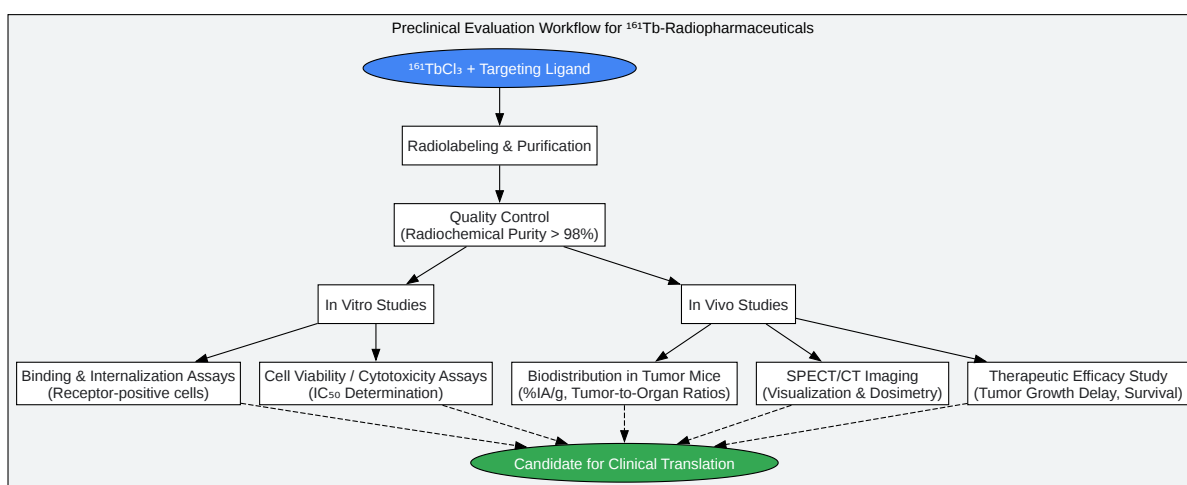
Materials:

- Athymic nude mice bearing subcutaneous tumor xenografts (e.g., PC-3 PIP/flu tumors).[\[21\]](#)
- [¹⁶¹Tb]Tb-ligand (e.g., 5 MBq per mouse).[\[21\]](#)
- Anesthesia (e.g., isoflurane).
- Gamma counter for measuring radioactivity in tissues.

Methodology:

- When tumors reach an average volume of 100-200 mm³, randomize the mice into different groups for various time points (e.g., 1h, 4h, 24h, 48h, 96h post-injection).[\[21\]](#)
- Administer a defined activity of [¹⁶¹Tb]Tb-ligand (e.g., 5 MBq in 100 µL saline) to each mouse via intravenous tail vein injection.[\[21\]](#)
- At each designated time point, euthanize a group of mice (n=3-5 per group).[\[21\]](#)
- Collect blood and dissect key organs and tissues (tumor, kidneys, liver, spleen, bone, muscle, etc.).

- Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
- Calculate the uptake in each organ, typically expressed as the percentage of the injected activity per gram of tissue (% IA/g).[21]
- Analyze the data to determine tumor-to-organ ratios and clearance kinetics.



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Workflow for preclinical evaluation.

Clinical Evidence and Future Outlook

While preclinical data have been overwhelmingly positive, the translation of ^{161}Tb into clinical practice is the ultimate validation of its potential. Several clinical trials are now underway, with initial results supporting the promise seen in laboratory studies.[\[3\]](#)[\[8\]](#)

Key Clinical Trials

- The VIOLET Trial (NCT05521412): This landmark Phase I/II study is evaluating [^{161}Tb]Tb-PSMA-I&T in patients with metastatic castration-resistant prostate cancer (mCRPC).[\[4\]](#)[\[5\]](#)[\[23\]](#) Early results presented at major oncology conferences have shown highly encouraging efficacy with a favorable safety profile.[\[4\]](#)[\[24\]](#) The trial has established the safety and efficacy of ^{161}Tb -PSMA therapy, noting significant PSA responses and no treatment-related deaths.[\[4\]](#)
- Neuroendocrine Tumor (NET) Studies: A Phase 1 trial is underway treating patients with metastasized NETs using a ^{161}Tb -labeled somatostatin receptor antagonist (DOTA-LM3).[\[6\]](#)[\[25\]](#) This approach leverages both the superior therapeutic properties of ^{161}Tb and the enhanced tumor targeting of SSTR antagonists over agonists.[\[25\]](#)

These trials are crucial for establishing the safety, dosimetry, and maximum tolerated dose of ^{161}Tb -based agents in humans.[\[8\]](#)[\[26\]](#) Initial dosimetry results from first-in-human studies have indicated favorable therapeutic indices compared to ^{177}Lu -based alternatives.[\[27\]](#)

Future Directions

The future of ^{161}Tb in nuclear medicine is exceptionally bright. Key areas of ongoing and future development include:

- Expansion to Other Cancers: While prostate and neuroendocrine tumors are the initial focus, the versatility of ^{161}Tb allows for its application in any cancer where a suitable targeting ligand exists.
- Combination Therapies: Exploring the synergistic effects of ^{161}Tb -radiopharmaceuticals with other treatments like immunotherapy or DNA-damage repair inhibitors could further enhance therapeutic outcomes.

- The Terbium "Quadruplet": ^{161}Tb is part of a unique family of terbium isotopes that includes ^{149}Tb (for alpha therapy), ^{152}Tb (for PET imaging), and ^{155}Tb (for SPECT imaging).[1][28] This "matched-pair" theranostic potential allows for identical chemical entities to be used for pre-therapeutic imaging (PET or SPECT), β^- /Auger electron therapy (^{161}Tb), and α -therapy (^{149}Tb), representing the ultimate vision of personalized medicine.[1]

Conclusion

Terbium-161 stands at the forefront of a new generation of theranostic radionuclides. Its unique decay characteristics, particularly the emission of Auger and conversion electrons, provide a clear radiobiological advantage for treating micrometastatic disease.[14] Supported by robust preclinical data and highly encouraging early clinical trial results, ^{161}Tb -based radiopharmaceuticals are on a clear trajectory to offer a more effective and precise treatment option for a range of cancers. For researchers and drug developers, ^{161}Tb represents not just an incremental improvement over ^{177}Lu but a potential paradigm shift in the field of targeted radionuclide therapy, promising improved outcomes for patients with hard-to-treat cancers.[7]

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